3-(2-Methylpropyl)oxan-4-amine
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Overview
Description
3-(2-Methylpropyl)oxan-4-amine is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound features an amine group attached to the fourth carbon of the oxane ring and a 2-methylpropyl group attached to the third carbon. The presence of both an amine and an alkyl group on the oxane ring makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)oxan-4-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-(2-Methylpropyl)oxan-4-ol with an amine source. The reaction typically proceeds under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of an amine source like ammonia or an alkylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)oxan-4-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form an imine or a nitrile, depending on the reaction conditions and oxidizing agents used.
Reduction: The oxane ring can be reduced to form a corresponding alcohol or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions, depending on the desired product.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in anhydrous solvents to prevent the decomposition of the reducing agents.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide to generate the nucleophile. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohols or alkanes.
Substitution: Various substituted oxanes, depending on the nucleophile used.
Scientific Research Applications
3-(2-Methylpropyl)oxan-4-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s amine group allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: It may serve as a precursor for the synthesis of bioactive compounds with therapeutic potential.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)oxan-4-amine depends on its specific application. In a biological context, the compound may interact with enzymes, receptors, or other molecular targets through its amine group. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved would depend on the specific biological system and the nature of the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylpropyl)oxan-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
3-(2-Methylpropyl)oxan-4-one: Similar structure but with a carbonyl group instead of an amine group.
3-(2-Methylpropyl)oxan-4-thiol: Similar structure but with a thiol group instead of an amine group.
Uniqueness
3-(2-Methylpropyl)oxan-4-amine is unique due to the presence of both an amine group and a 2-methylpropyl group on the oxane ring. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-methylpropyl)oxan-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(2)5-8-6-11-4-3-9(8)10/h7-9H,3-6,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVHEEWSSDVGKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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